N-[1-(4-methylphenyl)but-3-enyl]-4-[[4-[1-(4-methylphenyl)but-3-enylamino]phenyl]methyl]aniline;dihydrochloride
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Overview
Description
N-[1-(4-methylphenyl)but-3-enyl]-4-[[4-[1-(4-methylphenyl)but-3-enylamino]phenyl]methyl]aniline;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and a dihydrochloride salt form. Its synthesis, reactions, and applications are of significant interest in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methylphenyl)but-3-enyl]-4-[[4-[1-(4-methylphenyl)but-3-enylamino]phenyl]methyl]aniline;dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which includes the formation of the but-3-enyl and 4-methylphenyl groups. These groups are then linked through a series of reactions, including nucleophilic substitution and amination, to form the final compound. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methylphenyl)but-3-enyl]-4-[[4-[1-(4-methylphenyl)but-3-enylamino]phenyl]methyl]aniline;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
N-[1-(4-methylphenyl)but-3-enyl]-4-[[4-[1-(4-methylphenyl)but-3-enylamino]phenyl]methyl]aniline;dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical probe or therapeutic agent.
Medicine: Research explores its potential pharmacological properties, including its effects on cellular pathways and disease models.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-methylphenyl)but-3-enyl]-4-[[4-[1-(4-methylphenyl)but-3-enylamino]phenyl]methyl]aniline;dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[1-(4-methylphenyl)but-3-enyl]-4-[[4-[1-(4-methylphenyl)but-3-enylamino]phenyl]methyl]aniline;dihydrochloride include other aromatic amines and substituted anilines. These compounds share structural features and may exhibit similar chemical behaviors.
Uniqueness
What sets this compound apart is its specific arrangement of functional groups and the presence of the dihydrochloride salt form. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-[1-(4-methylphenyl)but-3-enyl]-4-[[4-[1-(4-methylphenyl)but-3-enylamino]phenyl]methyl]aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N2.2ClH/c1-5-7-34(30-17-9-26(3)10-18-30)36-32-21-13-28(14-22-32)25-29-15-23-33(24-16-29)37-35(8-6-2)31-19-11-27(4)12-20-31;;/h5-6,9-24,34-37H,1-2,7-8,25H2,3-4H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIZYEVSPVHSTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC=C)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(CC=C)C4=CC=C(C=C4)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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